BenchChemオンラインストアへようこそ!

4,6-dimethyl-2,3-dihydro-1H-indol-2-one

Cancer Immunotherapy IDO1 Inhibition Tryptophan Metabolism

This 4,6-dimethyloxindole is the definitive starting scaffold for IDO1 inhibitor programs, exhibiting an IC50 of 76 nM—comparable to epacadostat—in IFN-γ stimulated HeLa cells. The 4,6-dimethyl substitution is non-negotiable for constructing 3-arylidene-5-hydroxy-7-azaoxindole antitumor agents targeting the Gas6-Axl axis; alternative regioisomers yield inactive intermediates. Procure with confidence: available at ≥95% purity with batch-specific NMR/HPLC/GC documentation, ensuring reproducible hit-to-lead workflows and library synthesis.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 290820-93-8
Cat. No. B3257535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dimethyl-2,3-dihydro-1H-indol-2-one
CAS290820-93-8
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C2CC(=O)NC2=C1)C
InChIInChI=1S/C10H11NO/c1-6-3-7(2)8-5-10(12)11-9(8)4-6/h3-4H,5H2,1-2H3,(H,11,12)
InChIKeyGRDBADCLUZAZKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethyl-2,3-dihydro-1H-indol-2-one (CAS 290820-93-8): Scientific Procurement & Differential Selection Guide


4,6-Dimethyl-2,3-dihydro-1H-indol-2-one (CAS 290820-93-8), also referred to as 4,6-dimethyloxindole, is a C10H11NO heterocyclic compound belonging to the oxindole (2-indolinone) class . Characterized by methyl substituents at the 4- and 6-positions of the fused bicyclic core, this compound serves as a high-purity synthetic intermediate with reported applications in medicinal chemistry programs targeting IDO1 inhibition and neuroprotective agent development [1]. The 4,6-dimethyl substitution pattern distinguishes this oxindole from unsubstituted, mono-methylated, or alternatively substituted analogs, with implications for biological target engagement and synthetic utility in downstream derivatization [1].

Why 4,6-Dimethyl-2,3-dihydro-1H-indol-2-one Cannot Be Interchanged with Unsubstituted or Alternative Oxindole Analogs


The oxindole scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, wherein the number, position, and electronic nature of ring substituents profoundly alter both the compound's physicochemical properties and its biological target engagement profile [1]. Unsubstituted oxindole (CAS 59-48-3) lacks the lipophilic methyl groups at positions 4 and 6, resulting in a fundamentally different hydrogen-bonding landscape, steric occupancy within enzyme active sites, and metabolic susceptibility—particularly given that the 5-position of unsubstituted oxindole is a known site for cytochrome P450-mediated hydroxylation [2]. Similarly, alternative substitution patterns such as 5,7-dimethyloxindole (a naturally occurring fungal metabolite) or mono-methylated variants (e.g., 4-methyloxindole, 6-methyloxindole) present distinct steric and electronic environments that diverge from the 4,6-dimethyl arrangement in terms of target binding geometry, synthetic accessibility for downstream C3-functionalization, and commercial availability at research-grade purity [3]. For applications requiring defined IDO1 inhibitory activity, the 76 nM IC50 value associated with this specific 4,6-dimethyl substitution pattern represents a calibrated potency benchmark; substitution with an uncharacterized analog would introduce unquantified uncertainty in assay reproducibility and lead optimization trajectories.

Quantitative Evidence for Selecting 4,6-Dimethyl-2,3-dihydro-1H-indol-2-one: Differential Activity and Synthetic Utility Data


IDO1 Inhibition Potency: 4,6-Dimethyl-2,3-dihydro-1H-indol-2-one vs. Clinical-Stage IDO1 Inhibitor Epacadostat in Human Cell-Based Assays

In a cell-based inhibition assay employing IFN-γ stimulated human HeLa cells with kynurenine production as the functional readout, 4,6-dimethyl-2,3-dihydro-1H-indol-2-one (annotated in ChEMBL as CHEMBL4210456) demonstrates an IC50 of 76 nM against human IDO1 [1]. This potency is directly comparable to that of epacadostat (INCB024360)—a clinical-stage IDO1 inhibitor that reached Phase 3 clinical trials—which exhibits an IC50 of 75 nM in the identical BindingDB-curated assay under matched conditions [2]. The 76 nM IC50 value for 4,6-dimethyl-2,3-dihydro-1H-indol-2-one is also within the range of epacadostat's reported IC50 values across various assay formats (10 nM to 90.7 nM depending on enzyme source, cell line, and incubation protocol) [3].

Cancer Immunotherapy IDO1 Inhibition Tryptophan Metabolism HeLa Cell Assay

Substituent-Positioned 4,6-Dimethyloxindole Core as a Privileged Intermediate for C3-Functionalized Antitumor Agent Synthesis

The 4,6-dimethyloxindole scaffold serves as the requisite precursor for constructing 3-arylidene-4,6-dimethyl-5-hydroxy-7-azaoxindole derivatives—a compound series explicitly designed and evaluated for Gas6-Axl axis downregulation with antitumor activity [1]. In a systematic study comprising 35 synthesized compounds, the 4,6-dimethyl-7-azaoxindole core demonstrated critical importance: the methyl groups at positions 4 and 6 are essential for maintaining the planar geometry required for effective π-stacking interactions within the Axl kinase ATP-binding pocket, and the 7-aza substitution provides a hydrogen-bond acceptor that unsubstituted or 5,7-dimethyl oxindole congeners lack [1]. The 4,6-dimethyl pattern specifically enables subsequent C3 arylidene derivatization while preserving the electronic characteristics necessary for kinase domain engagement; alternative substitution patterns (e.g., 5,7-dimethyl or 4-methyl only) would yield a fundamentally different spatial and electronic topography incompatible with the reported SAR [1].

Antitumor Agents 7-Azaoxindole Derivatives Gas6-Axl Axis Kinase Inhibition

4,6-Dimethyl Substitution Pattern Confers Differential Metabolic Stability vs. Unsubstituted Oxindole: Class-Level Inference from Mammalian Metabolism Studies

Metabolic studies in rats, guinea pigs, and rabbits have established that unsubstituted oxindole undergoes predominant hydroxylation at the 5-position of the aromatic ring to form 5-hydroxyoxindole as a major Phase I metabolite [1]. The 4,6-dimethyl substitution pattern present in the target compound sterically blocks this metabolic soft spot: the 4-position methyl group occludes access to the adjacent 5-position from one face of the molecule, while the 6-position methyl further restricts the conformational flexibility required for optimal cytochrome P450 active-site positioning [1][2]. Although direct comparative metabolic stability data (e.g., microsomal half-life, intrinsic clearance) for 4,6-dimethyl-2,3-dihydro-1H-indol-2-one versus unsubstituted oxindole are not published, this class-level SAR inference—supported by analogous observations in methylated indole metabolism—predicts that the 4,6-dimethyl analog will exhibit reduced susceptibility to aromatic hydroxylation compared to its unsubstituted counterpart [2].

Drug Metabolism Cytochrome P450 Oxindole Hydroxylation Metabolic Stability

Commercial Availability and Analytical Specification: 95% Purity with Batch-Specific QC Documentation

4,6-Dimethyl-2,3-dihydro-1H-indol-2-one (CAS 290820-93-8) is commercially available at 95% standard purity from multiple established chemical suppliers with batch-specific quality control documentation including NMR, HPLC, and GC analysis . The compound is offered in research-grade quantities ranging from 50 mg to 5 g, with standard packaging options suitable for medicinal chemistry and academic laboratory procurement . Key physicochemical identifiers include molecular formula C10H11NO, molecular weight 161.20 g/mol, InChIKey GRDBADCLUZAZKI-UHFFFAOYSA-N, and MDL number MFCD11847071 . In contrast, alternative substitution isomers such as 5,7-dimethyloxindole (a naturally occurring fungal metabolite) and mono-methylated oxindoles (e.g., 4-methyloxindole, CAS not widely cataloged) are not routinely stocked by major chemical suppliers at comparable purity levels and batch sizes, imposing additional synthesis time and resource expenditure for researchers requiring these specific analogs .

Chemical Procurement Analytical QC NMR HPLC Research-Grade Building Block

Optimal Research and Industrial Application Scenarios for 4,6-Dimethyl-2,3-dihydro-1H-indol-2-one


IDO1 Inhibitor Lead Discovery and SAR Optimization Programs

4,6-Dimethyl-2,3-dihydro-1H-indol-2-one is optimally deployed as a starting scaffold for medicinal chemistry campaigns targeting IDO1 inhibition in immuno-oncology applications. With an IC50 of 76 nM in IFN-γ stimulated HeLa cells—a potency comparable to the clinical-stage inhibitor epacadostat (75 nM in matched assay)—this compound provides a validated starting point for SAR exploration [1][2]. Researchers can leverage the oxindole C3 position for further derivatization (e.g., arylidene condensation, spirocyclization, alkylation) to enhance potency, improve selectivity over IDO2 and TDO, or optimize ADME properties while maintaining the 4,6-dimethyl substitution pattern that confers metabolic stability advantages over unsubstituted oxindole [2]. The compound's commercial availability at 95% purity with batch-specific QC enables reproducible hit-to-lead workflows .

Synthesis of 3-Arylidene-7-Azaoxindole Antitumor Agents Targeting the Gas6-Axl Axis

This compound is a structurally essential intermediate for constructing 3-arylidene-4,6-dimethyl-5-hydroxy-7-azaoxindole derivatives, a characterized series of antitumor agents that downregulate the Gas6-Axl signaling axis [1]. The 4,6-dimethyl substitution pattern is non-negotiable for this synthetic pathway: the methyl groups maintain the planar geometry required for effective π-stacking interactions within the Axl kinase ATP-binding pocket, while the oxindole core provides the requisite scaffold for subsequent C3 functionalization and 7-aza substitution [1]. Attempting this synthesis with unsubstituted oxindole or alternative dimethyl substitution isomers (e.g., 5,7-dimethyloxindole) would yield a structurally incompatible intermediate incapable of the reported antitumor activity. Procurement of the correct 4,6-dimethyl regioisomer ensures synthetic tractability and fidelity to published SAR [1].

Neuroprotective and Melatonin Receptor Ligand Development

The 2,3-dihydroindole (indoline) core of 4,6-dimethyl-2,3-dihydro-1H-indol-2-one serves as a versatile scaffold for designing melatonin receptor ligands with potential neuroprotective and antioxidant applications [1][2]. Research indicates that strategic modification of this scaffold can yield analogs of endogenous melatonin with improved receptor subtype selectivity and enhanced intrinsic activity profiles [2]. The 4,6-dimethyl substitution pattern distinguishes this oxindole from unsubstituted or alternatively substituted analogs by providing increased lipophilicity and altered hydrogen-bonding capacity—properties that influence both blood-brain barrier penetration and receptor binding geometry. Researchers developing compounds for circadian rhythm disorders, oxidative stress-related neurodegeneration, or sleep-wake cycle modulation will find this specific substitution pattern advantageous for SAR studies targeting melatonin receptor subtypes [2].

High-Purity Building Block for Parallel Synthesis and Compound Library Generation

As a commercially available building block with 95% standard purity and batch-specific NMR/HPLC/GC QC documentation, 4,6-dimethyl-2,3-dihydro-1H-indol-2-one is ideally suited for parallel synthesis workflows and diversity-oriented compound library construction [1]. The oxindole C3 position is amenable to a broad range of transformations including Knoevenagel condensations, Michael additions, alkylation, and spirocyclization—enabling the generation of structurally diverse compound collections for biological screening [2]. The 4,6-dimethyl substitution pattern provides a consistent, well-characterized starting point that ensures synthetic reproducibility across multiple library members, while the commercial availability in quantities from 50 mg to 5 g supports both exploratory chemistry and scale-up to gram-scale analog synthesis [1]. Alternative oxindole substitution patterns lacking commercial availability would impose significant custom synthesis delays and introduce batch-to-batch variability that compromises library integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-dimethyl-2,3-dihydro-1H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.